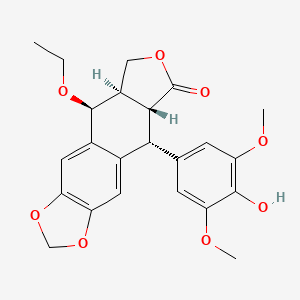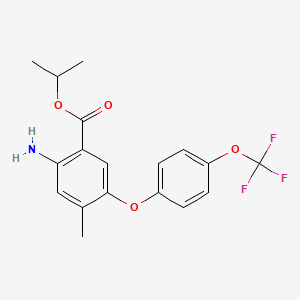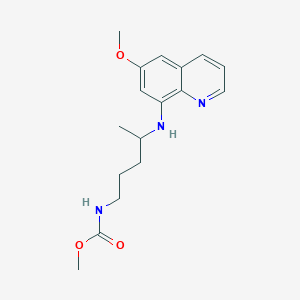![molecular formula C24H17N7O3 B13447015 5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B13447015.png)
5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-oxo-N-[3-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)phenyl]-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxamide is a complex heterocyclic molecule. It features multiple fused rings, including pyrazoloquinazoline and triazolopyridine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:
Formation of the pyrazoloquinazoline core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the triazolopyridine moiety: This step often involves the cyclization of a pyridine derivative with hydrazine and subsequent oxidation.
Coupling of the two moieties: The final step involves coupling the pyrazoloquinazoline and triazolopyridine intermediates through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation products: Include hydroxylated derivatives.
Reduction products: Include alcohol derivatives.
Substitution products: Include various substituted derivatives depending on the reagents used.
科学的研究の応用
Medicinal Chemistry: It is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its complex structure and potential to interact with various biological targets.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Chemical Biology: Employed in the design of molecular probes and bioactive molecules for studying cellular processes.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
Triazolopyridine derivatives: These compounds share the triazolopyridine moiety and exhibit similar biological activities.
Pyrazoloquinazoline derivatives: These compounds share the pyrazoloquinazoline core and are also studied for their medicinal properties.
Uniqueness
Structural Complexity: The combination of pyrazoloquinazoline and triazolopyridine moieties in a single molecule is unique and contributes to its diverse biological activities.
Its unique structure allows for a wide range of applications in medicinal chemistry and biological studies, making it a valuable compound for research.
特性
分子式 |
C24H17N7O3 |
|---|---|
分子量 |
451.4 g/mol |
IUPAC名 |
5-oxo-N-[3-[(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]-4H-pyrazolo[1,5-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C24H17N7O3/c32-22-17-8-1-2-9-19(17)31-21(27-22)18(13-25-31)23(33)26-16-7-5-6-15(12-16)14-30-24(34)29-11-4-3-10-20(29)28-30/h1-13H,14H2,(H,26,33)(H,27,32) |
InChIキー |
DAPDEELYKHNFOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C(=O)NC4=CC=CC(=C4)CN5C(=O)N6C=CC=CC6=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


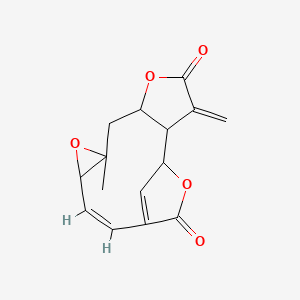

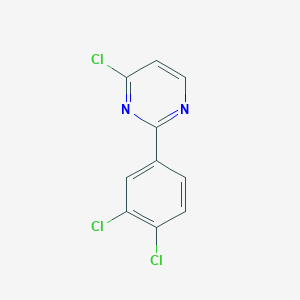
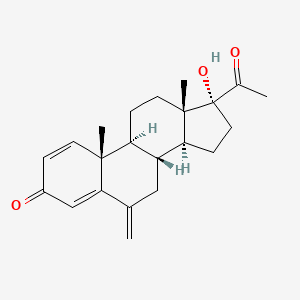

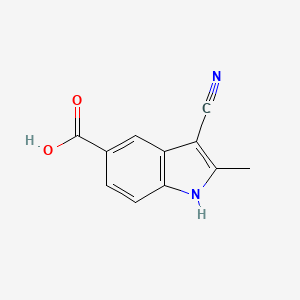
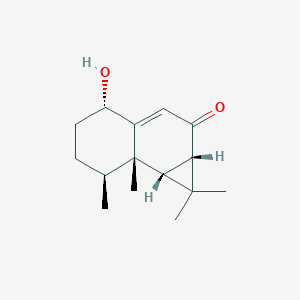
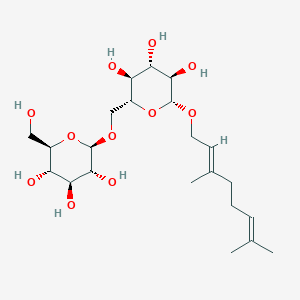
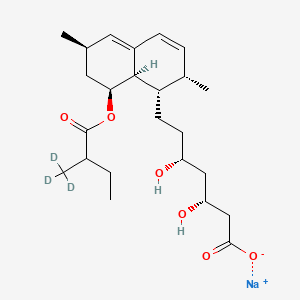
![2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid](/img/structure/B13446987.png)

